molecular formula C15H12 B1649761 2-Vinylfluorene CAS No. 10473-10-6

2-Vinylfluorene

Cat. No.: B1649761
CAS No.: 10473-10-6
M. Wt: 192.25 g/mol
InChI Key: QESYYRDPBSQZHZ-UHFFFAOYSA-N
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Description

2-Vinylfluorene is an organic compound that belongs to the class of vinyl-substituted aromatic hydrocarbons It is characterized by the presence of a vinyl group attached to the fluorene moiety

Mechanism of Action

Target of Action

The primary target of 2-Vinylfluorene is the ion pair structure of partially metallated poly(this compound) . The degree of metallation along the polymer chain influences the ion pair structure effectively .

Mode of Action

This compound interacts with its targets by means of electronic absorption and fluorescence spectroscopy . In the ground state, the conversion of contact ion pairs into solvent-separated ion pairs along the polymer chain is depressed by electrostatic interaction between the ion pairs . The contact ion pairs with a bulky counter cation form aligned pendant fluorenide chromophores . In the excited state, the steric effect of counter cation in the polymer chain hinders the rearrangement of the fluorenide chromophores after Franck-Condon transition .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ion pair structure of partially metallated poly(this compound) . These effects influence the conformation of the polymer chain . An intramolecular energy migration along the polymer chain is also studied .

Result of Action

The action of this compound results in indicators that are significantly less phototoxic in cardiomyocyte monolayers . These results demonstrate how structural modification to the voltage sensing domain have a large effect on improving the overall properties of molecular wire-based voltage indicators .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a bulky counter cation and the degree of metallation along the polymer chain . These factors can affect the ion pair structure and the rearrangement of the fluorenide chromophores .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylfluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with acetylene in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the vinyl group on the fluorene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Vinylfluorene undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced to form 2-ethylfluorene, which may have different chemical properties and applications.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives with modified chemical properties.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.

    Substitution: Halogenation reagents, such as bromine or chlorine, can be used to introduce halogen atoms into the vinyl group, leading to the formation of halogenated derivatives.

Major Products Formed:

    Oxidation: 2-Vinylfluorenone

    Reduction: 2-Ethylfluorene

    Substitution: Halogenated derivatives such as 2-bromovinylfluorene

Scientific Research Applications

2-Vinylfluorene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique electronic and optical properties. These polymers are of interest for applications in organic electronics and photonics.

    Biology: The compound is studied for its potential use in the development of fluorescent probes and sensors for biological imaging and diagnostics.

    Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

    Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent chemical stability and mechanical properties.

Comparison with Similar Compounds

2-Vinylfluorene can be compared with other similar compounds, such as:

    2-Vinylfluorenone: This compound is an oxidized derivative of this compound and has different chemical properties and applications.

    2-Ethylfluorene:

    Halogenated Vinylfluorenes: These derivatives have halogen atoms attached to the vinyl group, leading to modified reactivity and applications.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, leading to the formation of various derivatives with diverse properties. Its versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethenyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h2-9H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYYRDPBSQZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452993
Record name 2-vinylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10473-10-6
Record name 2-vinylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-9H-fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylmethyl phosphonium bromide (36 gms/0.1 mole) in 500 milliliters of dry THF is treated under nitrogen with 90 milliliters of a 1.1 molar solution of n-butyl lithium in hexane and stirred for 2 hours. A solution of 19.4 gms. (0.1 mole) of fluorene-2-carboxaldehyde in 100 milliliters of THF is added dropwise and the final mixture refluxed for 1 1/2 hours. One liter of hexane is added to the cold solution and the precipitate filtered off. The filtrate is evaporated and the residue chromatographed on alumina (Woehlm neutral) using hexane to give 15 gms. (75% theory) of product. Recrystallization from hexane yields 2-vinylfluorene as colorless plates. The structure of the product is confirmed by nuclear magnetic resonance and elemental analysis.
Name
Triphenylmethyl phosphonium bromide
Quantity
36 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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